molecular formula C9H14N2Si B1527737 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole CAS No. 1201657-09-1

1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No. B1527737
Key on ui cas rn: 1201657-09-1
M. Wt: 178.31 g/mol
InChI Key: LIPGLFARXMXYKK-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

1-Methyl-4-iodo-pyrazole (18) (5.0 g 24.04 mmole) was dissolved in DMF (32 mL) and ethynyltrimethylsilane (4.76 mL, 3.31 g, 33.7 mmole) was added followed by diisopropylamine (4.46 mL, 3.21 g 31.78 mmole), copper(I) iodide (304 mg 1.59 mmole) and triphenylphosphine (1.26 g 4.81 mmole). The reaction was flushed with argon. Palladium acetate (351 mg 1.56 mmole) was added and the reaction was again flushed with argon. It was heated at 60° C. for 60 mins. The reaction was cooled, added to water (350 ml) and extracted with ether (3×100 mL). The organic solution was filtered from a brown solid which was washed with a little more ether. The organic solution was washed with water (3×80 mL), brine, dried and evaporated. The crude product was flash chromatographed (silica) using 1:4 ethyl acetate:cyclohexane and then 1:3 ethyl acetate:cyclohexane to give the title compound as a solid (2.85 g 67%). 1H-NMR (CDCl3, 500 MHz): δ 0.24 (s, 9H), 3.87 (s, 3H), 7.50 (s, 1H), 7.58 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
4.76 mL
Type
reactant
Reaction Step Two
Quantity
4.46 mL
Type
reactant
Reaction Step Three
Quantity
1.26 g
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
304 mg
Type
catalyst
Reaction Step Five
Quantity
351 mg
Type
catalyst
Reaction Step Six
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5](I)[CH:4]=[N:3]1.[C:8]([Si:10]([CH3:13])([CH3:12])[CH3:11])#[CH:9].C(NC(C)C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.[Cu]I.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][N:2]1[CH:6]=[C:5]([C:9]#[C:8][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:4]=[N:3]1 |f:6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1N=CC(=C1)I
Name
Quantity
32 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.76 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Three
Name
Quantity
4.46 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
1.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
copper(I) iodide
Quantity
304 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
351 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was flushed with argon
CUSTOM
Type
CUSTOM
Details
the reaction was again flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
added to water (350 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered from a brown solid which
WASH
Type
WASH
Details
was washed with a little more ether
WASH
Type
WASH
Details
The organic solution was washed with water (3×80 mL), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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